Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Asymmetric Synthesis Chiral Building Blocks Carbonyl Reductase

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1262407-85-1, MFCD18375094) is a N-Boc-protected spirocyclic amino alcohol building block with molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol. It features a rigid 5-azaspiro[2.4]heptane core—a fusion of a pyrrolidine ring and a cyclopropane ring—that enforces a well-defined three-dimensional geometry, with a hydroxyl substituent at the 7-position and a Boc protecting group on the ring nitrogen.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 1262407-85-1
Cat. No. B1477912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
CAS1262407-85-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)O
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3
InChIKeyJIDGHBGXDMQQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1262407-85-1): Procurement-Relevant Baseline for a Spirocyclic Building Block


Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1262407-85-1, MFCD18375094) is a N-Boc-protected spirocyclic amino alcohol building block with molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol [1]. It features a rigid 5-azaspiro[2.4]heptane core—a fusion of a pyrrolidine ring and a cyclopropane ring—that enforces a well-defined three-dimensional geometry, with a hydroxyl substituent at the 7-position and a Boc protecting group on the ring nitrogen [2]. The compound is commercially available in racemic form (CAS 1262407-85-1), as well as in its individual enantiomers: (7R) (CAS 2381496-92-8) and (7S) (CAS 2865224-11-7), typically at ≥95% purity [2]. Its primary utility lies in serving as a chiral or achiral synthetic intermediate for pharmaceutical research, wherein the combination of spirocyclic conformational restriction, a masked secondary amine, and a secondary alcohol provides three distinct synthetic handles for orthogonal elaboration.

Why Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate Cannot Be Casually Substituted: Key Selection Rationale


Substituting tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate with a close analog requires careful consideration of the interplay between the spirocyclic scaffold, the position of the hydroxyl group, and the orthogonal protection strategy. The 7-hydroxy substitution pattern provides a distinct spatial orientation of the hydrogen-bond donor/acceptor relative to the Boc-protected nitrogen, which is not replicated by the 6-carboxy-5-azaspiro[2.4]heptane series (e.g., intermediates used in ledipasvir synthesis) or by the non-spirocyclic N-Boc-4-hydroxypiperidine [1]. The presence of the cyclopropane ring confers increased metabolic stability and conformational rigidity compared to unconstrained piperidine or pyrrolidine analogs—a property evidenced by the improved pharmacokinetic profiles of 5-azaspiro[2.4]heptane-containing clinical candidates [2]. Furthermore, the Boc group enables selective late-stage N-deprotection under acidic conditions while leaving the 7‑OH available for prior functionalization (e.g., oxidation to the ketone or Mitsunobu displacement to the amine), a synthetic sequence central to the manufacture of chiral intermediates for sitafloxacin [3]. Generic substitution without verifying regio‑ and stereochemistry risks compromising downstream synthetic yields, chiral purity, and ultimately the biological activity of the final target molecule.

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate: Quantitative Differentiation Evidence Guide


Enantiomeric Excess (ee) of Synthetically Related 5‑Azaspiro[2.4]heptan‑7‑ol via Carbonyl Reductase: A Class-Level Benchmark for Chiral Purity

While no direct head-to-head comparison of enantiomeric excess has been published for the Boc-protected target compound specifically, a closely related patent (CN115466755A) describes the asymmetric reduction of 5-azaspiro[2.4]heptan-7-one to (-)-5-azaspiro[2.4]heptan-7-ol using an engineered carbonyl reductase, achieving an ee value of 100% for the alcohol product [1]. By inference, this biocatalytic route provides a demonstrated path to the corresponding chiral 7-hydroxy intermediate that can be subsequently Boc-protected to yield the single-enantiomer target compound. In contrast, the racemic 5‑azaspiro[2.4]heptan-7-ol (CAS 944258-72-4) is available from commercial sources only as a racemate without specified ee [2]. For procurement decisions, this indicates that sourcing the pre‑resolved (7R) or (7S) Boc‑protected derivative (CAS 2381496‑92‑8 or 2865224‑11‑7) bypasses a resolution step entirely and ensures chiral purity at the point of use.

Asymmetric Synthesis Chiral Building Blocks Carbonyl Reductase

Synthetic Route Efficiency: Yield Comparison Between Biocatalytic Asymmetric Reduction (7‑OH) vs. Classical Resolution Routes (7‑NHBoc) for Sitafloxacin Intermediates

The commercial importance of the 5‑azaspiro[2.4]heptane scaffold is highlighted by patents for sitafloxacin intermediate manufacturing. Patent CN‑105906545‑A, which describes synthesis of the (7S)‑5‑azaspiro[2.4]heptane‑7‑yl tert‑butyl carbamate, explicitly states that prior art resolution‑based routes suffer from 'unnecessary waste of materials' due to discarding the undesired enantiomer, and that the improved route provides a 'yield obviously improved' with 'a single compound with a high ee value' [1]. Meanwhile, the biocatalytic route in CN115466755A delivers the 7‑alcohol intermediate with 100% ee and claims 'short reaction route, simple operation steps, cheap and easily obtained raw materials, high utilization rate' [2]. For buyers, the tert‑butyl 7‑hydroxy‑5‑azaspiro[2.4]heptane‑5‑carboxylate represents the versatile alcohol intermediate that can be directly converted to the sitafloxacin‑critical 7‑amino moiety via Mitsunobu amination, offering an alternative synthetic entry point that avoids the low‑yield resolution bottleneck entirely.

Sitafloxacin Process Chemistry Yield Optimization

Conformational Rigidity Advantage: Spiro[2.4]heptane vs. Non‑Spirocyclic N‑Boc‑4‑hydroxypiperidine in Drug Discovery Programs

The 5‑azaspiro[2.4]heptane scaffold has been explicitly identified as a 'privileged structure' in medicinal chemistry, capable of binding to multiple biological targets due to its rigid three-dimensional architecture [1]. In the orexin receptor antagonist program reported by Stasi et al. (2013), the spiro[2.4]heptane moiety was critical for achieving dual orexin 1/orexin 2 receptor antagonism with 'low cytochrome P450 inhibition potential, good brain penetration and oral bioavailability in rats'—properties not achieved by the parent 4,4-disubstituted piperidine series from which the spirocyclic class was derived [2]. A non-spirocyclic analog such as N-Boc-4-hydroxypiperidine (CAS 190900-20-0), while sharing the Boc‑protected secondary alcohol architecture, lacks the cyclopropane‑enforced conformational rigidity and presents a different spatial vector for the hydroxyl group, which can alter both the pKa of the protonated amine and the overall molecular shape. This scaffold‑level differentiation is supported by the growing commercial interest: patent filings in early 2024 indicated at least four major pharmaceutical companies were incorporating the 5‑azaspiro[2.4]heptane scaffold into CNS and antiviral discovery pipelines [3].

Conformational Restriction Medicinal Chemistry Scaffold Design

Functional Group Orthogonality: 7‑OH vs. 6‑COOH and 7‑NHBoc Derivatives in Downstream Derivatization Versatility

Tert‑butyl 7‑hydroxy‑5‑azaspiro[2.4]heptane‑5‑carboxylate presents three chemically distinct functional groups—a Boc‑protected amine, a secondary alcohol, and a cyclopropane‑fused ring—each addressable under different reaction conditions. This orthogonality profile contrasts with two commonly procured alternatives: (a) tert‑butyl 7‑oxo‑5‑azaspiro[2.4]heptane‑5‑carboxylate (CAS 129321‑62‑6), which offers the ketone as a single synthetic handle but lacks the alcohol's hydrogen‑bond donor capacity and reductive amination versatility; and (b) (7S)‑5‑azaspiro[2.4]heptane‑7‑yl tert‑butyl carbamate (the sitafloxacin intermediate), which replaces the alcohol with a Boc‑protected amine, thereby doubling up Boc groups and limiting orthogonal deprotection strategies [1][2]. The 7‑OH group can undergo selective oxidation to the ketone, Mitsunobu displacement to the amine, or esterification, while the N‑Boc group remains intact until acidic deprotection is triggered. This synthetic flexibility is particularly valuable in fragment‑based drug discovery and parallel library synthesis, where a single building block needs to support divergent synthetic pathways without protecting group incompatibility.

Orthogonal Protection Building Block Versatility Synthetic Handles

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate: Research and Industrial Application Scenarios


Asymmetric Synthesis of Sitafloxacin and Quinolone Antibacterial Key Intermediates via 7‑OH to 7‑NH₂ Conversion

The 7‑hydroxy group serves as a precursor to the 7‑amino moiety that is the defining structural feature of the sitafloxacin side chain. Patent CN115466755A demonstrates that the 7‑alcohol can be obtained in 100% ee via carbonyl reductase asymmetric reduction, while patent CN‑105906545‑A confirms the high value of the single‑enantiomer 7‑amino intermediate for sitafloxacin manufacturing and explicitly criticizes resolution‑based routes for wasting material [1][2]. Converting the Boc‑protected 7‑alcohol to the corresponding 7‑amine via Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via mesylation/displacement, provides an enantiopure alternative to classical resolution. This route is applicable across the broader fluoroquinolone class, where the (7S)‑5‑azaspiro[2.4]heptane‑7‑amino motif is a pharmacophoric element common to several clinical candidates .

Divergent Synthesis of CNS‑Active Spirocyclic Ligand Libraries for Orexin and Dopamine D3 Receptor Programs

The orexin receptor antagonist series reported by Stasi et al. (2013) highlights the importance of 5‑azaspiro[2.4]heptane substitution at the 7‑position for achieving dual OX1/OX2 antagonism with favorable brain penetration [1]. In parallel, the dopamine D3 receptor antagonist series from 2016 utilizes 1,2,4‑triazolyl 5‑azaspiro[2.4]heptane derivatives with high affinity and selectivity at D3R [2]. In both programs, the 7‑position is the critical vector for SAR exploration. Tert‑butyl 7‑hydroxy‑5‑azaspiro[2.4]heptane‑5‑carboxylate, with its orthogonal N‑Boc and OH handles, enables sequential derivatization: the 7‑OH can be converted to a leaving group for nucleophilic displacement with diverse amine, thiol, or heterocyclic nucleophiles, while the N‑Boc remains intact for later deprotection and subsequent N‑functionalization. This divergent synthetic strategy is ideally suited for generating CNS‑focused spirocyclic libraries for phenotypic and target‑based screening.

Stereochemically Defined Building Block for HCV NS5A Inhibitor (Ledipasvir‑Class) Scaffold Exploration

The 5‑azaspiro[2.4]heptane‑6‑carboxylic acid scaffold is a core component of ledipasvir, an approved HCV NS5A inhibitor, and analogs thereof [1]. While the ledipasvir synthesis uses the 6‑carboxy regioisomer, the 7‑hydroxy derivative provides a complementary regioisomer for scaffold‑hopping exercises, enabling medicinal chemists to explore the impact of repositioning the hydrogen‑bond donor/acceptor within the same spirocyclic framework. The commercial availability of both (7R) and (7S) enantiomers of the 7‑hydroxy compound further supports systematic SAR exploration of the stereochemical preference at this position. This scenario is directly supported by the reported patent activity in early 2024, which indicated that major pharmaceutical companies are actively incorporating the 5‑azaspiro[2.4]heptane scaffold into antiviral discovery pipelines [2].

Quote Request

Request a Quote for Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.